molecular formula C12H18BrN3O2S B1498345 Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate CAS No. 623588-36-3

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate

Cat. No. B1498345
M. Wt: 348.26 g/mol
InChI Key: AUUNARNZCBXEBG-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number 623588-36-3 . It has a molecular weight of 348.26 . This compound is a versatile material used in scientific research due to its unique properties. It finds applications in drug development, catalysis, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-8-9(13)19-10/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Drug Development : This compound could potentially be used in the development of new drugs. Its unique structure could be useful in the synthesis of novel pharmaceuticals.
  • Catalysis : It could serve as a catalyst or a component of a catalyst in various chemical reactions.
  • Organic Synthesis : This compound could be used in the synthesis of other organic compounds. Its unique structure could enable the formation of complex molecules.
  • Biologically Active Compounds : Similar compounds have been used as intermediates in the synthesis of biologically active compounds such as crizotinib .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact or if swallowed, seek medical advice .

properties

IUPAC Name

tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-8-9(13)19-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUNARNZCBXEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653103
Record name tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate

CAS RN

623588-36-3
Record name tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture containing 4-thiazol-2-yl-piperazine-1-carboxylic acid tert-butyl ester (0.5 g, 1.9 mmol) and cesium carbonate (0.62 mmol) in chloroform (5 mL) at 0° C., bromine (110 mL) was added through a syringe. After the addition, the reaction mixture was stirred at room temperature for 1 hour. Water was added and the organic layer was collected and dried over sodium sulfate. After removal of solvent, 0.6 g of product was obtained (95% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.62 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 24.7 mmol 2,5-dibromothiazole, 49.4 mmol tert-butyl 1-piperazinecarboxylate and 74.1 mmol triethylamine in 24 ml tetrahydrofuran in a sealed tube was heated at 160° C. for 30 min under microwave irradiation. The reaction mixture was concentrated and the residue was purified by chromatography (SiO2, ethyl acetate/heptane) to afford the title compound as a white crystalline solid (yield 68%). MS (m/e): 350.2 ({81Br}M+H+, 100%), 348.2 ({79Br}M+H+, 98%).
Quantity
24.7 mmol
Type
reactant
Reaction Step One
Quantity
49.4 mmol
Type
reactant
Reaction Step One
Quantity
74.1 mmol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

A solution of 2,5-dibromothiazole (1.00 g, 4.12 mmol) in DIPEA (3.00 mL) was charged with tert-butyl 1-piperazinecarboxylate (0.767 g, 4.12 mmol) and heated to 110° C. for 3 h and then an additional 16 h at rt. The reaction mixture was partitioned between CHCl3 and H2O, and the layers were separated. The aqueous layer was re-extracted with CHCl3 (3×) and the combined organic fractions were dried over Na2SO4, filtered and concentrated in vacuo. The crude material was purified by chromatography on silica gel [eluting with 0.5% EtOAc in CHCl3] resulting in the title compound as a light orange solid. 1H NMR (400 MHz, CDCl3): δ=1.47 (s, 9H), 3.37-3.44 (m, 4H), 3.51-3.59 (m, 4H), 7.08 (s, 1H). MS (ES+): m/z=348.09 (51/49) [MH+]. HPLC: tR=3.73 min (ZQ2, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.767 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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